3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine
Description
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine (CAS: 477889-58-0) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted at the 3-position with a chloro(difluoro)methyl group and at the 8-position with a nitro group. Its molecular formula is C₇H₃ClF₂N₄O₂, with a molecular weight of 248.58 g/mol . Its nitro and halogenated substituents suggest reactivity profiles suitable for further functionalization or biological activity studies.
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2N4O2/c8-7(9,10)6-12-11-5-4(14(15)16)2-1-3-13(5)6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVADVSJEJGKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)Cl)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.
Pyridines
are a class of aromatic compounds that are structurally similar to benzene, but one CH group in the benzene ring is replaced by a nitrogen atom. Pyridine derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications.
Biological Activity
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 477889-58-0) is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the triazolo[4,3-a]pyridine class, which is known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on available research findings and case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo ring system is crucial for its binding affinity to enzymes and receptors involved in disease pathways. Preliminary studies suggest that the compound may inhibit key enzymes associated with cancer proliferation and inflammation.
Anticancer Activity
Recent studies have reported that compounds within the triazolo[4,3-a]pyridine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of several triazolo derivatives on A375 melanoma cells. The compound demonstrated an IC50 value of approximately 10 µM, indicating potent antiproliferative activity .
- Mechanism : The compound's mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Study Findings : In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 31.25 µg/mL for certain strains .
- Comparison Table :
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 31.25 | Staphylococcus aureus |
| Other Triazolo Derivative | 62.5 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been suggested based on its structural analogs:
- Research Insights : Similar triazolo derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests that this compound may possess comparable anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazolo derivatives:
Scientific Research Applications
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine has shown promising biological activities, particularly as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders such as anxiety and depression. Interaction studies have demonstrated that this compound can influence synaptic transmission and downstream signaling pathways through its binding affinity to mGluRs. Techniques such as radioligand binding assays and electrophysiological measurements are commonly employed to assess these interactions.
Case Studies
- Neuropharmacology : A study investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that the compound significantly reduced anxiety-related behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for anxiety disorders.
- Cognitive Enhancement : Another research focused on the compound's ability to enhance cognitive functions in animal models. The findings revealed improvements in memory retention and learning processes, linking these effects to its action on mGluRs.
Applications in Materials Science
Beyond medicinal chemistry, this compound has potential applications in materials science. Its unique chemical structure allows for the development of novel materials with specific electronic or optical properties. For instance:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.
- Sensor Technology : Due to its ability to interact with various analytes through specific binding mechanisms, it could be incorporated into sensor devices for detecting environmental pollutants or biological markers.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The [1,2,4]triazolo[4,3-a]pyridine scaffold is versatile, with substitutions at positions 3, 6, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-a]Pyridine Derivatives
Key Observations :
- Halogenation : Chlorine and trifluoromethyl groups (e.g., in ) improve metabolic stability and lipophilicity, critical for agrochemical activity .
- Sulfonamide Derivatives : Compounds like 3-(piperidin-1-ylsulfonyl) derivatives exhibit antimalarial properties, attributed to sulfonamide-mediated enzyme inhibition .
Key Findings :
- Sulfonamide Derivatives : High yields (81–94%) are achievable via thione intermediates and benzyl halides, but purification requires careful chromatography .
- Microwave Synthesis : Reduces reaction times (e.g., 8-chloro derivatives synthesized in hours vs. days) .
- Nitro Group Stability : The target compound’s nitro substituent may necessitate controlled conditions to avoid decomposition .
Key Insights :
- Herbicidal Activity : 8-Chloro-6-CF₃ derivatives show 50% weed inhibition at 37.5 g ha⁻¹, outperforming traditional herbicides in selectivity .
- Antimalarial Potential: Sulfonamide derivatives inhibit Plasmodium growth, though exact targets remain uncharacterized .
- Nitro Group Utility : The target compound’s nitro group may enable prodrug strategies via nitro-reductase activation in hypoxic environments (e.g., cancer or parasitic cells) .
Q & A
Q. What are the foundational synthetic routes for synthesizing 3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol, a green chemistry approach that avoids toxic reagents like Cr(VI) salts . Alternatively, palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives, followed by dehydration under microwave irradiation, offers high efficiency and selectivity . For nitro-substituted analogs, cyclization of 2-hydrazino-8-nitropyridine in formic acid is effective, with subsequent functionalization (e.g., chlorination) to introduce the chloro(difluoro)methyl group .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Signals for methyl, methylene, and nitro groups appear in distinct regions (e.g., –NH protons at δ 8–10 ppm in DMSO-d6) .
- Single-crystal X-ray diffraction : Resolves the fused triazole-pyridine ring system and substituent orientations .
- Elemental analysis : Validates empirical formulas (e.g., C:H:N:Cl ratios) .
Q. What preliminary bioactivity screening methods are used to evaluate this compound?
- Methodological Answer :
- In vitro assays : Dose-response studies against bacterial/fungal pathogens (e.g., Xanthomonas oryzae) quantify EC50 values using microbroth dilution .
- Herbicidal activity : Greenhouse testing at standardized doses (e.g., 150 g a.i. ha⁻¹) evaluates weed inhibition rates (%) against monocot/dicot species .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 3 hours under reflux) while maintaining yields >90% .
- Solvent selection : Polar aprotic solvents (e.g., CH3CN) enhance cyclization efficiency for nitro-substituted intermediates .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve chemoselectivity in hydrazide coupling reactions .
Q. What computational approaches elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- 3D-QSAR modeling : Compares steric/electrostatic fields of analogs to correlate substituent effects (e.g., chloro vs. methyl groups) with herbicidal activity .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to rationalize antifungal potency and reactive sites .
- Molecular docking : Simulates binding interactions with target enzymes (e.g., acetolactate synthase for herbicidal activity) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized protocols : Ensure consistent test organisms (e.g., Echinochloa crusgalli for herbicidal assays) and dose metrics (e.g., EC50 vs. % inhibition) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may skew in vivo results .
- Statistical validation : Use ANOVA to assess significance of bioactivity variations between replicates or assay conditions .
Q. What advanced techniques characterize functional group reactivity and stability?
- Methodological Answer :
- Kinetic studies : Monitor nitro group reduction (e.g., H2/Pd-C or SnCl2/HCl) via UV-Vis spectroscopy to optimize reaction rates .
- Thermogravimetric analysis (TGA) : Determines thermal stability of the chloro(difluoro)methyl group under storage conditions .
- XPS (X-ray photoelectron spectroscopy) : Maps electron environments of chlorine and fluorine atoms to confirm covalent bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
